Pentanoic acid, 4-(hydroxyimino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 4-(hydroxyimino)-, ethyl ester, also known as ethyl (4E)-4-hydroxyiminopentanoate, is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is a derivative of pentanoic acid and is characterized by the presence of a hydroxyimino group at the fourth position and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-(hydroxyimino)-, ethyl ester typically involves the reaction of ethyl 4-oxopentanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 4-(hydroxyimino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Pentanoic acid, 4-(hydroxyimino)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanoic acid, 4-(hydroxyimino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active hydroxyimino compound, which can then exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 4-methyl-, ethyl ester
- Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester
- Pentanoic acid, 4-oxo-, ethyl ester
Uniqueness
Pentanoic acid, 4-(hydroxyimino)-, ethyl ester is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biomolecules and can be modified to enhance its activity or selectivity .
Properties
CAS No. |
63917-03-3 |
---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl (4E)-4-hydroxyiminopentanoate |
InChI |
InChI=1S/C7H13NO3/c1-3-11-7(9)5-4-6(2)8-10/h10H,3-5H2,1-2H3/b8-6+ |
InChI Key |
CQHODIYUGCTFHA-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)CC/C(=N/O)/C |
Canonical SMILES |
CCOC(=O)CCC(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.